BenchChemオンラインストアへようこそ!

N-(2-chlorophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Lipophilicity Medicinal Chemistry Conformational Restriction

This 2-thioimidazole acetamide (CAS 941911-92-8, MW 343.83, C₁₇H₁₄ClN₃OS) is a unique, unexplored scaffold for diversity screening: free N1-H, ortho-chloro anilide, no ChEMBL/ZINC bioactivity records. Compare SAR against unsubstituted N-phenyl or benzyl analogs by varying logP (+0.7-0.9), rotatable bonds (+1), and HBD count (+1 vs. N1-aryl ITA series). Ideal for SAR-driven COX selectivity and ADME optimization studies.

Molecular Formula C17H14ClN3OS
Molecular Weight 343.83
CAS No. 941911-92-8
Cat. No. B2723290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
CAS941911-92-8
Molecular FormulaC17H14ClN3OS
Molecular Weight343.83
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C17H14ClN3OS/c18-13-8-4-5-9-14(13)20-16(22)11-23-17-19-10-15(21-17)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,21)(H,20,22)
InChIKeyCUPABRGBBZZNLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Chlorophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS 941911-92-8): Structural and Physicochemical Baseline for Research Procurement


N-(2-chlorophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS 941911-92-8) is a synthetic 2-thioimidazole acetamide derivative with molecular formula C17H14ClN3OS and a molecular weight of 343.83 g/mol [1]. The compound features a 2-chlorophenyl group linked via an acetamide bridge to a sulfanyl bridge at position 2 of a 5-phenyl-1H-imidazole ring, placing it within the imidazole thioacetanilide (ITA) structural class [2]. Its computed physicochemical properties include an XLogP3 of 4.1, two hydrogen bond donors, three hydrogen bond acceptors, five rotatable bonds, and a topological polar surface area (TPSA) of 83.1 Ų [1]. This compound is currently listed in the ZINC database (ZINC00574121) with no predicted bioactivity and no published bioassay data in ChEMBL as of the latest update [3].

Why In-Class Imidazole Thioacetanilides Cannot Be Interchanged with CAS 941911-92-8 Without Experimental Validation


The imidazole thioacetanilide (ITA) scaffold exhibits high sensitivity to subtle structural modifications at three critical positions: the imidazole N1 substituent, the acetamide N-aryl group, and the imidazole C5 aryl group [1]. Within the closely related 2-thio-diarylimidazole series, replacing the N-thiazole amide with an N-phenyl amide shifted COX-2 inhibition from 88% to as low as 57.9% at 10 µM, while the COX-1/COX-2 selectivity profile was inverted [1]. The target compound bears an ortho-chloro substituent on the N-phenyl ring, a structural feature absent in the unsubstituted N-phenyl analog; ortho-substitution on the anilide ring is known to restrict rotational freedom of the amide bond, altering both conformation and target engagement in related acetamide series [2]. Additionally, the unsubstituted N1 position on the imidazole ring (free NH) distinguishes this compound from N1-aryl ITA derivatives that dominate the published literature, leaving a hydrogen bond donor at a position critical for both solubility and intermolecular interactions [3]. These structural distinctions make generic substitution unreliable without direct comparative experimental data.

Quantitative Differentiation Evidence for N-(2-Chlorophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS 941911-92-8) vs. Closest Structural Analogs


Ortho-Chloro Substituent on the Anilide Ring: Lipophilicity and Conformational Impact vs. Unsubstituted N-Phenyl Analog

The target compound incorporates an ortho-chlorine atom on the N-phenylacetamide ring, a feature absent in the simplest analog N-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide. Ortho-chlorination increases computed lipophilicity (XLogP3 = 4.1 for the target [1]) compared to the estimated XLogP3 of approximately 3.2–3.4 for the unsubstituted N-phenyl analog (based on a ΔlogP contribution of ~+0.7–0.9 for aryl-Cl substitution [2]). This lipophilicity difference affects membrane partitioning and non-specific protein binding, parameters critical for cell-based assay reproducibility. Furthermore, ortho-substitution restricts rotation around the N-aryl amide bond, producing a more defined conformational population than the freely rotating unsubstituted analog [3].

Lipophilicity Medicinal Chemistry Conformational Restriction

Free N1–H on Imidazole: Hydrogen Bond Donor Capacity vs. N1-Substituted ITA Derivatives

The target compound retains a free N1–H on the imidazole ring (hydrogen bond donor count = 2 [1]), distinguishing it from the extensively studied 2-[(1,5-diphenyl-1H-imidazol-2-yl)thio]-N-(thiazole-2-yl)acetamide series in which N1 is phenyl-substituted [2]. The COX inhibition study by Şahin et al. demonstrated that in the N1-phenyl ITA series, compound 1 (the unsubstituted thiazole amide analog) achieved 88% COX-2 inhibition at 10 µM with 60.9% COX-1 inhibition, while compounds with different N-amide substituents showed COX-2 inhibition ranging from 57.9% to 88% [2]. Critically, the free N1–H in the target compound provides an additional hydrogen bond donor (absent in N1-substituted analogs) that may alter both aqueous solubility and binding interactions with biological targets that accommodate a donor at this position [3].

Hydrogen Bonding Solubility Target Engagement

Direct N-Phenyl Amide Linkage vs. N-Benzyl (Methylene Spacer) Analog: Rotational Freedom and Metabolic Stability

The target compound has the amide nitrogen directly attached to the 2-chlorophenyl ring, in contrast to the close analog N-(2-chlorobenzyl)-2-[(5-phenyl-1H-imidazol-2-yl)thio]acetamide (CAS 942009-34-9) which inserts a methylene (–CH2–) spacer between the amide nitrogen and the 2-chlorophenyl ring . This structural difference has two quantifiable consequences: (1) the target compound has 5 rotatable bonds [1] versus 6 rotatable bonds for the benzyl analog (estimated), reducing conformational entropy; (2) the direct N-phenyl amide is an anilide, which is generally more resistant to hydrolytic metabolism than the benzylamide, as N-dealkylation of benzylamines is a common metabolic pathway [2]. The molecular weight difference (target: 343.83 g/mol [1]; benzyl analog: 357.9 g/mol ) is 14.07 g/mol, corresponding to the –CH2– spacer.

Metabolic Stability Amide Geometry Rotatable Bonds

Topological Polar Surface Area (TPSA) and Predicted Membrane Permeability: Comparison with N1-Phenyl ITA Series

The target compound has a computed TPSA of 83.1 Ų [1], which falls within the generally accepted threshold for oral bioavailability (TPSA < 140 Ų) and blood-brain barrier penetration (TPSA < 90 Ų) [2]. In comparison, 2-[(1,5-diphenyl-1H-imidazol-2-yl)thio]-N-(thiazole-2-yl)acetamide (Compound 1 from Şahin et al. 2021) has an estimated TPSA of approximately 95–105 Ų due to the additional thiazole nitrogen and sulfur atoms [3]. The lower TPSA of the target compound (Δ ≈ 12–22 Ų) predicts superior passive membrane permeability, an important consideration for cell-based assay development where intracellular target engagement is required.

Membrane Permeability Drug-likeness ADME Prediction

Absence of Published Bioactivity Data: Risk Assessment for Procurement Decisions

As of the most recent database updates, the target compound has zero published bioactivity records in ChEMBL [1], zero predicted activities in ZINC15 SEA predictions [2], and no bioassay results deposited in PubChem [3]. In contrast, structurally related ITA derivatives (e.g., the 2-[(1,5-diphenyl-1H-imidazol-2-yl)thio]-N-(thiazole-2-yl)acetamide series) have published COX-1/COX-2 inhibition data with quantitative percent inhibition values at defined concentrations [4], and 2-(1-aryl-1H-imidazol-2-ylthio)acetamide derivatives have reported HIV-1 RT inhibition EC50 values as low as 0.18 µM [5]. The complete absence of bioactivity annotation for the target compound represents both a risk (no validated target engagement) and an opportunity (chemical novelty for primary screening).

Data Availability Risk Assessment Screening Library Selection

Computed Drug-Likeness Parameters: Quantitative Assessment Against Lead-Like and Drug-Like Filters

Applying standard drug-likeness filters to the target compound yields a quantified profile: molecular weight (343.83 g/mol) falls within the Lipinski Ro5 limit (<500) but exceeds the more stringent lead-like threshold (<350) [1][2]. XLogP3 (4.1) is within the Ro5 limit (<5) but exceeds the lead-like ideal (<3) [1][2]. Hydrogen bond donors (2) and acceptors (3) are within both Ro5 (HBD ≤5, HBA ≤10) and lead-like (HBD ≤3, HBA ≤6) thresholds [1]. The compound thus has 0 Ro5 violations but 2 lead-like violations (MW, XLogP3). In comparison, N-(2-chlorobenzyl)-2-[(5-phenyl-1H-imidazol-2-yl)thio]acetamide (CAS 942009-34-9, MW 357.9) is further from the lead-like MW threshold , making the target compound marginally more attractive as a starting point for lead optimization.

Drug-likeness Lead Optimization Physicochemical Profiling

Recommended Research and Procurement Application Scenarios for N-(2-Chlorophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS 941911-92-8)


De Novo Diversity Screening Library Construction Targeting Underexplored 2-Thioimidazole Chemical Space

The target compound is suitable for inclusion in diversity-oriented screening libraries where chemical novelty is prioritized over pre-existing target annotation. With zero published bioactivity records in ChEMBL and ZINC [1] and a scaffold (5-phenyl-1H-imidazole-2-thioacetamide with free N1–H) distinct from the N1-aryl ITA series that dominates the literature [2], this compound represents genuinely unexplored chemical space. The computed TPSA (83.1 Ų) and acceptable Ro5 profile [3] support its compatibility with standard cell-based screening workflows, though users should note the XLogP3 of 4.1 may require monitoring for aggregation or non-specific effects at higher screening concentrations.

Structure-Activity Relationship (SAR) Probe for Ortho-Chloro Anilide Conformational Effects in ITA Series

When used as part of a systematic SAR matrix alongside N-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (unsubstituted analog) and N-(2-chlorobenzyl)-2-[(5-phenyl-1H-imidazol-2-yl)thio]acetamide (CAS 942009-34-9, benzyl spacer analog), this compound enables dissection of three structural variables: ortho-chloro effect on anilide conformation, anilide vs. benzylamide metabolic stability, and free N1–H vs. N1-substituted imidazole hydrogen bonding [2]. The quantifiable differences in lipophilicity (ΔXLogP3 ≈ +0.7–0.9 vs. unsubstituted analog), rotatable bonds (Δ = +1 vs. benzyl analog), and hydrogen bond donor count (Δ = +1 vs. N1-phenyl ITA series) provide measurable parameters for correlating structural changes with assay outcomes [3].

COX-1/COX-2 Selectivity Profiling in the 5-Phenylimidazole Thioacetamide Scaffold Class

Building on the demonstrated COX-1/COX-2 inhibitory activity of the 2-thio-diarylimidazole scaffold class [2], this compound can serve as a comparator in enzymatic COX inhibition assays to determine how the combination of ortho-chloro anilide substitution and free N1–H imidazole affects isoform selectivity relative to the N1-phenyl thiazole amide series (where compound 1 achieved 88% COX-2 and 60.9% COX-1 inhibition at 10 µM) [2]. The lower TPSA of the target compound (83.1 vs. ~95–105 Ų) [3] also makes it a candidate for evaluating the relationship between polarity and COX active site accessibility.

Physicochemical Comparator for ADME Property Optimization in 2-Thioimidazole Lead Series

The compound's physicochemical profile (MW 343.83, XLogP3 4.1, TPSA 83.1 Ų, 5 rotatable bonds, 2 HBD, 3 HBA) [3] positions it as a reference point for ADME property optimization within 2-thioimidazole acetamide lead series. Its placement near the lead-like/drug-like boundary (2 lead-like violations) [4] makes it a useful benchmark for assessing the impact of structural modifications (e.g., introducing solubilizing groups, reducing logP, or constraining rotatable bonds) on both potency and pharmacokinetic parameters. Parallel profiling against the benzyl analog (CAS 942009-34-9, MW 357.9, higher logP) enables direct correlation of a single methylene deletion with changes in metabolic stability, permeability, and solubility.

Quote Request

Request a Quote for N-(2-chlorophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.